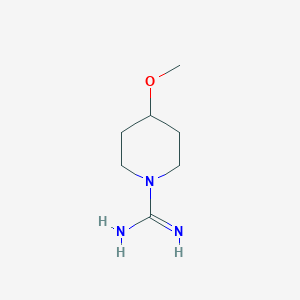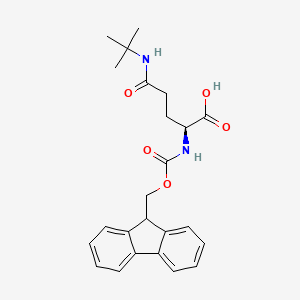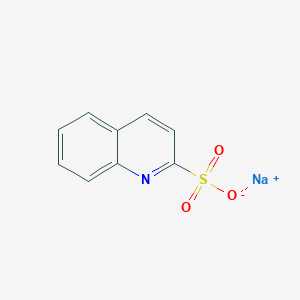
(2-Iodo-5-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodo-5-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9IO2 It is a derivative of phenol, where the phenyl ring is substituted with an iodine atom at the second position, a methoxy group at the fifth position, and a methanol group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-5-methoxyphenyl)methanol typically involves the iodination of 5-methoxyphenol followed by a reduction process. One common method is the reaction of 5-methoxyphenol with iodine and a suitable oxidizing agent to introduce the iodine atom at the second position. The resulting 2-iodo-5-methoxyphenol is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to convert the phenol group to a methanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodo-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: 2-Iodo-5-methoxybenzoic acid.
Reduction: 5-Methoxyphenylmethanol.
Substitution: 2-Azido-5-methoxyphenylmethanol.
Aplicaciones Científicas De Investigación
(2-Iodo-5-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of (2-Iodo-5-methoxyphenyl)methanol involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The methanol group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-5-methoxyphenol: Lacks the methanol group, making it less versatile in certain reactions.
2-Bromo-5-methoxyphenylmethanol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Fluoro-5-methoxyphenylmethanol: Contains a fluorine atom, which significantly alters its chemical behavior and biological activity
Uniqueness
(2-Iodo-5-methoxyphenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its bromine and fluorine analogs.
Propiedades
Fórmula molecular |
C8H9IO2 |
|---|---|
Peso molecular |
264.06 g/mol |
Nombre IUPAC |
(2-iodo-5-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H9IO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3 |
Clave InChI |
AYLPYLQTOJCHSH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


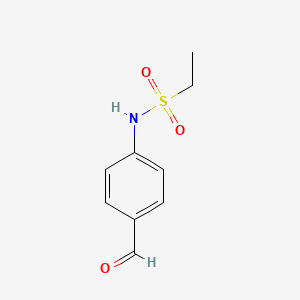

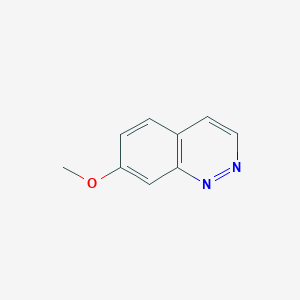
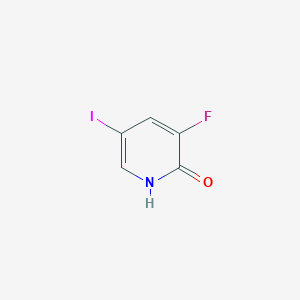
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B12953619.png)
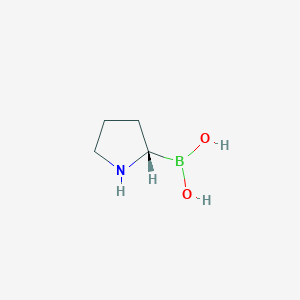
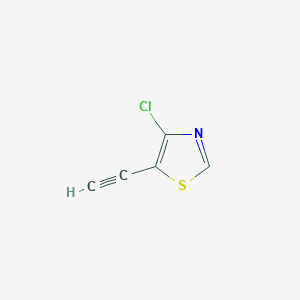
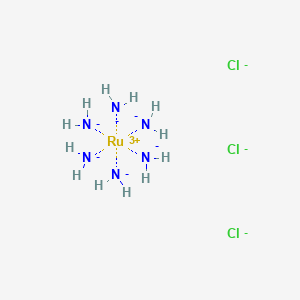
![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
![3,4-Difluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B12953670.png)
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
